molecular formula C6H4BrN3 B1372688 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-17-2

5-bromo-1H-pyrazolo[3,4-b]pyridine

Katalognummer: B1372688
CAS-Nummer: 875781-17-2
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: BASYLPMLKGQZOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . This compound is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom attached at the 5-position . The InChI key for this compound is BASYLPMLKGQZOG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 198.02 g/mol . The compound’s InChI is 1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Applications

5-Bromo-1H-pyrazolo[3,4-b]pyridine has been used in the synthesis of various sulfonamide derivatives, exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties. This was demonstrated in a study where the synthesized compounds showed noteworthy activity in comparison to standard drugs like streptomycin (Variya, Panchal, & Patel, 2019).

Heterocyclic Chemistry

In another research, 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine was utilized as a precursor for constructing new polyheterocyclic ring systems, leading to various pyrazolo[1,5-a]pyrimidine derivatives. These compounds were found to have potential antibacterial properties, highlighting the versatility of this compound in heterocyclic chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biomedical Applications

A comprehensive review covering over 300,000 1H-pyrazolo[3,4-b]pyridines indicated their diverse biomedical applications. This includes various synthetic methods and a broad spectrum of biomedical uses, underlining the compound's significance in medical research (Donaire-Arias et al., 2022).

Photoreactions Study

The compound's derivatives, such as 2-(1H-pyrazol-5-yl)pyridines, have been studied for their unique photoreactions, showcasing three types of photoreactions: excited-state intramolecular, intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This indicates its potential in photochemical studies and applications (Vetokhina et al., 2012).

Safety and Hazards

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection, should be taken when handling this compound .

Wirkmechanismus

Target of Action

The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound: interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved through the compound’s interaction with the intramembrane kinase domain of the TRKs . Once the TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by This compound disrupts these pathways, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by This compound include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, This compound disrupts these pathways, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

The pharmacokinetics of This compound One derivative of the compound, referred to as compound c03, has been shown to possess good plasma stability . This suggests that This compound may also have favorable ADME properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation . For instance, compound C03 was found to inhibit the proliferation of the Km-12 cell line . This suggests that This compound may have similar effects on cell proliferation .

Biochemische Analyse

Biochemical Properties

5-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound has been shown to inhibit TRKA with an IC50 value of 56 nM, demonstrating its potency . Additionally, this compound interacts with various cytochrome P450 isoforms, although it exhibits low inhibitory activity except for CYP2C9 . These interactions highlight the compound’s potential as a selective inhibitor in biochemical assays.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound also shows selectivity for the MCF-7 cell line and HUVEC cell line, indicating its potential use in targeting specific cancer cells . Furthermore, this compound influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TRKs. The compound binds to the kinase domain of TRKA, leading to the inhibition of its phosphorylation activity . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and survival. Additionally, this compound may also affect gene expression by modulating the activity of transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, making it suitable for extended studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKA activity, with higher doses leading to more pronounced effects . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with cytochrome P450 enzymes. The compound’s low inhibitory activity towards most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively target specific cell lines suggests that it may be actively transported or preferentially accumulated in certain tissues . Understanding the mechanisms underlying its transport and distribution is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays .

Eigenschaften

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluoronicotinaldehyde (0.580 g, 2.8 mmol), 4-methylbenzenesulfonic acid (0.060 g, 0.35 mmol) and anhydrous hydrazine (0.450 ml, 14 mmol) in 5 mL of i-PrOH was heated at 145° C. for 15 min in the microwave (Initiator by Biotage). The reaction was diluted with H2O and the solid was filtered washed with H2O and air-dried to give a white amorphous solid. MS (M+H)+ 198, 200.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux under nitrogen for 2 h. Concentrate under reduced pressure and dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad of diatomaceous earth and concentrate under reduced pressure. Purify via chromatography (silica gel, hexane to 50% ethyl acetate/50% hexane) to obtain 365 mg (11%) of the title compound as a light yellow solid. TOF MS ES+ exact mass calculated for C6H5N3Br (p+H): m/z=197.9667, Found: 197.9674.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Pyrazol-5-amine (5.3 g, 64 mmol) and 2-bromomalonaldehyde (9.9 g, 64 mmol) were suspended in acetic acid (100 mL). The reaction mixture was heated to reflux under N2 for 6 hours. The reaction mixture was cooled to room temperature and concentrated to give a solid. The crude solids were suspended in MeOH (200 mL) and absorbed onto silica gel (200 g). The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1), hexanes/ethyl acetate (2:1) to give 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid (3.1 g, 25%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrazolo[3,4-b]pyridine
Customer
Q & A

Q1: What are the potential applications of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing various derivatives with potential biological activities. For example, research highlights its use in developing:

  • Antibacterial Agents: Derivatives like 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Antioxidant Agents: The same study also revealed that some of these derivatives exhibit moderate to good antioxidant properties, as evidenced by DPPH and superoxide radical scavenging assays. []
  • Cyclin-Dependent Kinase (Cdk) Inhibitors: Researchers have explored the use of this compound in synthesizing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are potential Cdk inhibitors, crucial targets for anticancer therapies. []

Q2: How does the structure of this compound contribute to its versatility in synthetic applications?

A2: The presence of bromine at the 5-position and the nitrogen-containing pyrazolo[3,4-b]pyridine core offers multiple reactive sites for chemical modifications.

  • Halogen Substitution: The bromine atom can undergo various substitution reactions, like copper-catalyzed coupling reactions, enabling the introduction of diverse substituents, as demonstrated in the synthesis of the sulfonamide derivatives. []
  • Core Functionalization: The pyrazolo[3,4-b]pyridine core itself can be further functionalized. For instance, it can undergo reactions like Sommelet reaction to introduce an aldehyde group at the 3-position, as seen in the synthesis of 7-azaindazole-chalcone derivatives. []

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A3: Yes, the research on organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents explored SAR by synthesizing a series of compounds with varying substituents on the pyrazolo[3,4-b]pyridine core and evaluating their cytotoxicity, cell cycle effects, and Cdk inhibitory activity. [] While specific details regarding the impact of different substituents are not provided in the abstract, this study highlights the importance of SAR investigations in optimizing the biological activity of this compound derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.